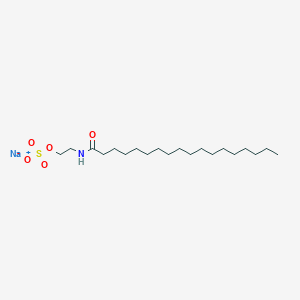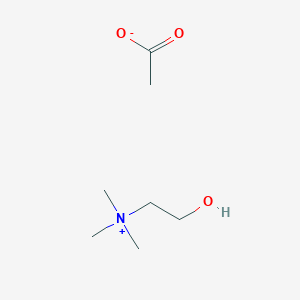
Cholin acetate
Descripción general
Descripción
Synthesis Analysis
Choline acetate's synthesis has been explored in different contexts, including its role in enhancing enzymatic activity and as part of mixtures with other compounds. In particular, its combination with Candida rogusa lipase in AOT reverse micelles showed improved catalytic efficiency, attributed to the ionic liquid's effect on the nucleophilicity of water and its ability to form stronger hydrogen bonds, thereby increasing enzyme activity (Xue et al., 2013).
Molecular Structure Analysis
Research on choline acetate's molecular dynamics reveals significant hydrogen-bonding interactions between the hydroxyl group of choline and the oxygen atoms of acetate. These interactions are temperature-dependent and influence the diffusive and reorientational behaviors of the molecules, indicating a high degree of dynamic heterogeneity in the system (Willcox et al., 2016).
Chemical Reactions and Properties
Choline acetate's reactivity, particularly in enhancing enzyme stability and activity, showcases its potential in biochemical applications. The ionic liquid's ability to improve the catalytic performance of enzymes through the modulation of water nucleophilicity and hydrogen bonding highlights its unique chemical properties (Xue et al., 2013).
Physical Properties Analysis
The study of choline acetate in various mixtures has provided insights into its physical properties, including density, viscosity, and refractive index. These properties are influenced by the composition of the mixtures, demonstrating the ionic liquid's versatility and the potential for application in different domains (Połomski et al., 2020).
Chemical Properties Analysis
The chemical properties of choline acetate, especially its role in influencing enzyme activity and stability, underscore its importance in chemical reactions. Its interaction with enzymes, effect on water's nucleophilicity, and the formation of stronger hydrogen bonds are crucial aspects of its chemical behavior, affecting its application in various biochemical processes (Xue et al., 2013).
Aplicaciones Científicas De Investigación
Oncology and Diagnostic Imaging : Cholin acetate is utilized in positron emission tomography (PET) for imaging in oncology, particularly with radiolabeled choline and acetate markers (Leontyev et al., 2019).
Biofuel Production : It has applications in biodiesel production from high free fatty acid oils, using choline chloride and acetic acid as part of a deep eutectic solvent system (Kadapure et al., 2017).
Biomass Processing : In biomass processing, choline acetate is used for pretreatment and fractionation of materials like bagasse, aiding in the separation of carbohydrate and lignin components (Ninomiya et al., 2015).
Neurological Health : Research suggests choline acetate's potential in targeting the cholinergic system, which is significant in treating Alzheimer's Disease and other neurological disorders (Ferreira-Vieira et al., 2016).
Metabolic Studies : It has been studied for its role in metabolic processes, particularly in relation to cell proliferation in tumors (Yoshimoto et al., 2004).
Direcciones Futuras
Cholin acetate has emerged as an alternative anion in choline-based DESs, mainly based on the higher safety of its cholinium salt (choline acetate, ChOAc, an ionic liquid (IL) with a melting point of 51 °C ) with respect to ChCl . There is a need for more research on the clinical consequences of choline supplementation in human skeletal muscle structure and function .
Propiedades
IUPAC Name |
2-hydroxyethyl(trimethyl)azanium;acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO.C2H4O2/c1-6(2,3)4-5-7;1-2(3)4/h7H,4-5H2,1-3H3;1H3,(H,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKGUVGAXDXFFW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].C[N+](C)(C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048990 | |
| Record name | Cholin acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cholin acetate | |
CAS RN |
14586-35-7 | |
| Record name | Cholin acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



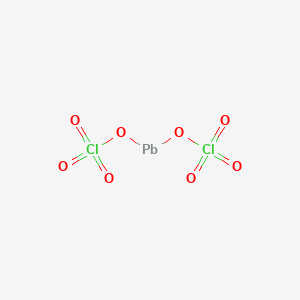
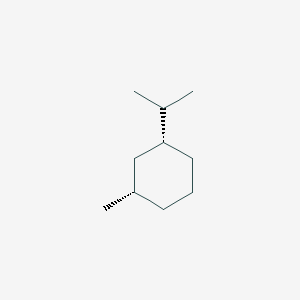
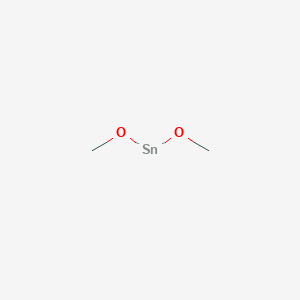
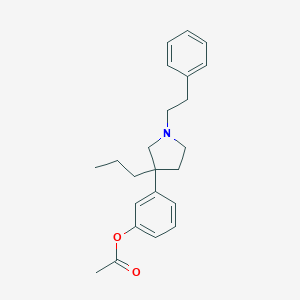

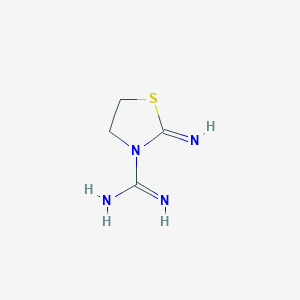
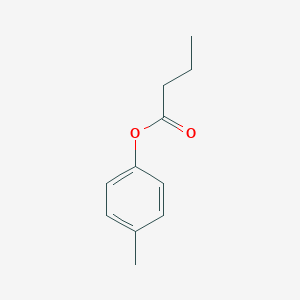
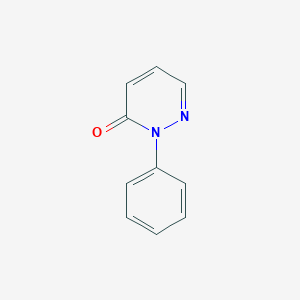
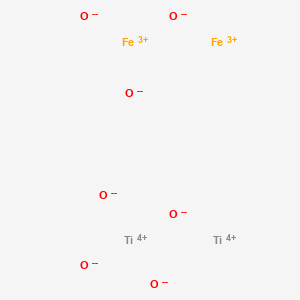
![7-Methylbenzo[d]thiazol-2-amine](/img/structure/B85021.png)
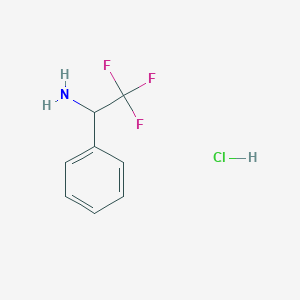
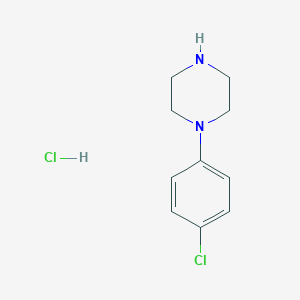
amino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (OC-6-43)-](/img/structure/B85024.png)
